Telmisartan-d3 Telmisartan-d3 Telmisartan-d3 is intended for use as an internal standard for the quantification of telmisartan by GC- or LC-MS. Telmisartan is a nonpeptide angiotensin (AT) II receptor antagonist which selectively and insurmountably inhibits the AT II receptor subtype AT1 (Ki = 3.7 nM). It also acts as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), activating the receptor to 25-30% of that produced by the full agonist rosiglitazone ( EC50 = 4.5 μM). Through these actions, telmisartan potently reduces blood pressure in various animal models of hypertension, diminishing cardiac hypertrophy, cardiovascular and renal risk, and glomerulosclerosis.
One labelled form of Telmisartan, which is an angiotensin II receptor antagonist and could be used in the treatment of hypertensive.
Brand Name: Vulcanchem
CAS No.: 1189889-44-8
VCID: VC0196522
InChI: InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3
SMILES: CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C
Molecular Formula: C33H30N4O2
Molecular Weight: 517.6 g/mol

Telmisartan-d3

CAS No.: 1189889-44-8

Cat. No.: VC0196522

Molecular Formula: C33H30N4O2

Molecular Weight: 517.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Telmisartan-d3 - 1189889-44-8

CAS No. 1189889-44-8
Molecular Formula C33H30N4O2
Molecular Weight 517.6 g/mol
IUPAC Name 2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid
Standard InChI InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3
Standard InChI Key RMMXLENWKUUMAY-HPRDVNIFSA-N
Isomeric SMILES [2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O)CCC
SMILES CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C
Canonical SMILES CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C
Appearance White to Beige Solid
Melting Point 163-166 °C

Chemical Structure and Physical Properties

Telmisartan-d3 is characterized by its molecular formula C33H27D3N4O2, indicating the presence of three deuterium atoms in place of hydrogen atoms in the parent compound . With a molecular weight of 517.6 g/mol, telmisartan-d3 is slightly heavier than non-deuterated telmisartan due to the atomic mass difference between deuterium and hydrogen .

The physical state of telmisartan-d3 is solid at room temperature, with a characteristic odor . Unlike many pharmaceutical compounds, specific details regarding the melting and boiling points of telmisartan-d3 are listed as "undetermined" in safety documentation, suggesting these parameters may vary depending on the compound's purity or form .

Regarding solubility properties, telmisartan-d3 demonstrates good solubility in common organic solvents used in laboratory settings, particularly dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . This solubility profile is essential for its application in analytical procedures, where the compound must be readily dissolved to prepare standard solutions and quality control samples.

Physical and Chemical Properties Table

PropertyValue
Molecular FormulaC33H27D3N4O2
Molecular Weight517.6 g/mol
Physical StateSolid
ColorNot determined
OdorCharacteristic
Melting PointUndetermined
Boiling PointUndetermined
FlammabilityNot flammable
Flash PointNot applicable
pH ValueNot applicable
SolubilitySoluble in DMF and DMSO

Analytical Applications

Telmisartan-d3 serves a critical role in analytical chemistry as an internal standard for the quantification of telmisartan. The compound's primary utility lies in liquid chromatography-tandem mass spectrometry (LC/MS/MS) methods, where it provides compensation for variations in sample preparation and instrumental response.

Role as an Internal Standard

The deuterated structure of telmisartan-d3 makes it an ideal internal standard for telmisartan analysis for several reasons:

  • It possesses nearly identical chemical properties to telmisartan, resulting in similar extraction efficiency and chromatographic behavior

  • The mass difference from the deuterium atoms allows it to be distinguished from telmisartan by mass spectrometric detection

  • When added in known quantities to all samples, it effectively corrects for matrix effects and variations in instrument response during analysis

This application is particularly valuable in bioanalytical methods, where accurate quantification of telmisartan in complex biological matrices such as plasma is essential for pharmacokinetic studies and therapeutic drug monitoring.

LC/MS/MS Methodology

Several sensitive LC/MS/MS methods have been developed using telmisartan-d3 as an internal standard. These methods typically involve protein precipitation sample preparation to extract telmisartan and telmisartan-d3 from plasma samples .

A notable high-sensitivity method employs an Agilent 1260 Infinity LC system coupled to a 6460 Triple Quadrupole LC/MS system with Agilent Jet Stream technology . This particular analytical approach enables quantitation of telmisartan in human plasma over the concentration range of 50 to 5000 pg/mL, which represents significant sensitivity—one order of magnitude below typical quantitation limits for similar analyses .

The sample preparation procedure typically begins with 200 μL of plasma, to which cold acetonitrile is added for protein precipitation . The chromatographic conditions often include:

  • Column temperature: 45°C

  • Mobile phase A: 10 mM Ammonium acetate

  • Mobile phase B: Acetonitrile

  • Flow rate: 0.5 mL/min

Analytical Parameters Table

ParameterValue
Sample Volume200 μL of plasma
Sample PreparationProtein precipitation with cold acetonitrile
LC SystemAgilent 1260 Infinity
MS SystemAgilent 6460 Triple Quadrupole with Jet Stream Technology
Quantification Range50-5000 pg/mL
Column Temperature45°C
Mobile Phase A10 mM Ammonium acetate
Mobile Phase BAcetonitrile
Flow Rate0.5 mL/min
CharacteristicTelmisartanTelmisartan-d3
Molecular FormulaC33H30N4O2C33H27D3N4O2
Molecular Weight~514.6 g/mol517.6 g/mol
Primary UseTherapeutic (AT1 receptor antagonist)Analytical (internal standard)
Clinical ApplicationTreatment of hypertension, metabolic syndrome-evoked nephropathyNone (laboratory use only)
PharmacokineticsNonlinear, affected by hepatic uptake and receptor bindingNot applicable (not used therapeutically)
Analytical SignificanceTarget analyteInternal standard for telmisartan quantification

Research Applications and Future Directions

The primary research application of telmisartan-d3 centers on its role as an analytical tool rather than as a therapeutic agent. Its use in sensitive LC/MS/MS methods supports pharmacokinetic studies of telmisartan, which exhibits complex nonlinear pharmacokinetics influenced by multiple factors.

Recent research has explored the mechanisms underlying telmisartan's nonlinear pharmacokinetics, finding that hepatic uptake saturation affects all dose ranges, while AT1-receptor binding saturation notably influences pharmacokinetics at lower doses (below 20 mg) . These investigations rely on analytical methods that may incorporate telmisartan-d3 as an internal standard for accurate quantification.

Additional research has examined telmisartan's potential in treating metabolic syndrome-evoked nephropathy, particularly its ability to restore the Hippo pathway and its beneficial effects when combined with vitamin D3 . The accurate quantification of telmisartan in biological samples from such studies likely depends on analytical methods using telmisartan-d3.

Future directions for telmisartan-d3 may include its application in increasingly sophisticated analytical techniques and its role in supporting the development of optimized telmisartan dosing regimens based on improved understanding of the drug's pharmacokinetics.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator